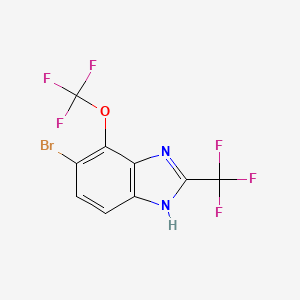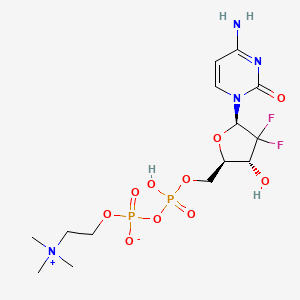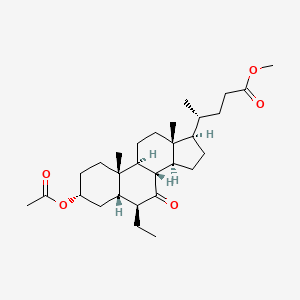
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves multiple steps, starting from simpler steroidal precursors. The key steps typically include acetylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups leads to the formation of ketones, while reduction of ketones results in hydroxyl groups .
Scientific Research Applications
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its role in the synthesis of obeticholic acid, which is used to treat liver diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of obeticholic acid, it plays a role in modulating bile acid pathways and liver function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Obeticholic Acid: A direct derivative used in liver disease treatment.
Cholic Acid: A related bile acid with similar structural features.
Chenodeoxycholic Acid: Another bile acid with comparable biological functions.
Uniqueness
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of obeticholic acid highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C29H46O5 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,6S,8S,9S,10S,13R,14S,17R)-3-acetyloxy-6-ethyl-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H46O5/c1-7-20-24-16-19(34-18(3)30)12-14-29(24,5)23-13-15-28(4)21(17(2)8-11-25(31)33-6)9-10-22(28)26(23)27(20)32/h17,19-24,26H,7-16H2,1-6H3/t17-,19-,20+,21-,22+,23+,24+,26+,28-,29-/m1/s1 |
InChI Key |
MVCNVEOJSIFSOO-BIRUOBCZSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)OC(=O)C |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
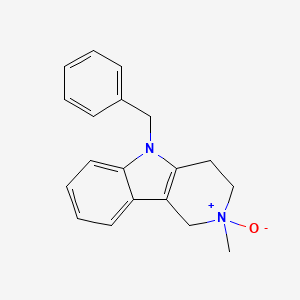
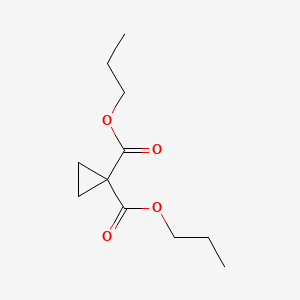
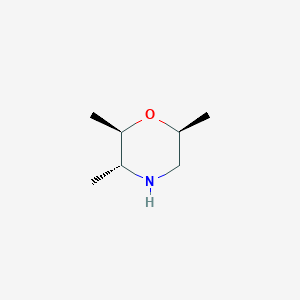
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
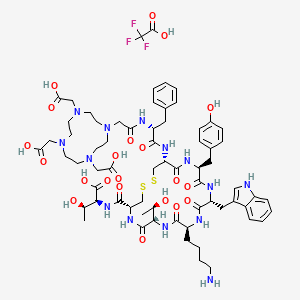

![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

